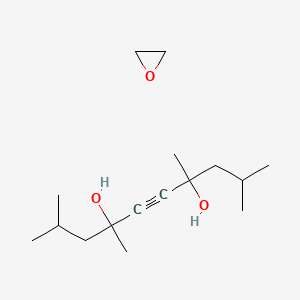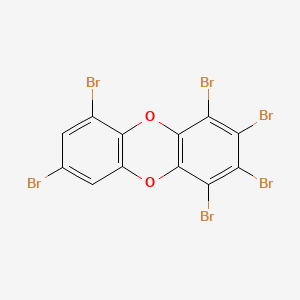
1-Hydroxy-2-dodecen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-dodecen-4-one is an organic compound with the molecular formula C12H22O2 It is characterized by the presence of a hydroxyl group and a double bond within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-dodecen-4-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-1-nonene with diketene in the presence of 4-dimethylaminopyridine as a catalyst. The reaction is carried out in anhydrous ether under a nitrogen atmosphere, resulting in the formation of a β-keto ester intermediate. This intermediate is then subjected to a Carroll rearrangement to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving distillation and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-2-dodecen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-dodecen-4-one.
Reduction: Formation of 1-hydroxy-2-dodecanone.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-Hydroxy-2-dodecen-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-dodecen-4-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes, affecting metabolic pathways. The hydroxyl group and double bond play crucial roles in its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
1-Hydroxy-2-dodecyl-4(1H)quinolone: Known for its high affinity inhibition of mitochondrial alternative NADH dehydrogenase.
2-Dodecen-1-yl-succinic anhydride: Used in the synthesis of chiral derivatives and lactones.
Uniqueness: 1-Hydroxy-2-dodecen-4-one is unique due to its specific structural features, such as the position of the hydroxyl group and the double bond, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
142450-03-1 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(E)-1-hydroxydodec-2-en-4-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h8,10,13H,2-7,9,11H2,1H3/b10-8+ |
Clé InChI |
ITGRJDINKALNQA-CSKARUKUSA-N |
SMILES isomérique |
CCCCCCCCC(=O)/C=C/CO |
SMILES canonique |
CCCCCCCCC(=O)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)



![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)




